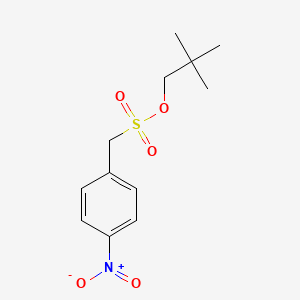
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C12H17NO5S. This compound is characterized by the presence of a benzenemethanesulfonic acid group, a nitro group at the 4-position, and a 2,2-dimethylpropyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester typically involves the esterification of benzenemethanesulfonic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzenemethanesulfonic acid group can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzenemethanesulfonic acid derivatives.
Reduction: 4-amino-benzenemethanesulfonic acid, 2,2-dimethylpropyl ester.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and proteins, leading to various biochemical effects.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanesulfonic acid, 2,2-dimethylpropyl ester: Similar structure but lacks the nitro group.
Benzenesulfonic acid, 4-methyl-: Contains a methyl group instead of the nitro group and ester group.
Uniqueness
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester is unique due to the presence of both the nitro group and the ester group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
89841-01-0 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2,2-dimethylpropyl (4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)9-18-19(16,17)8-10-4-6-11(7-5-10)13(14)15/h4-7H,8-9H2,1-3H3 |
InChI Key |
VGHHWXIFLPCQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















